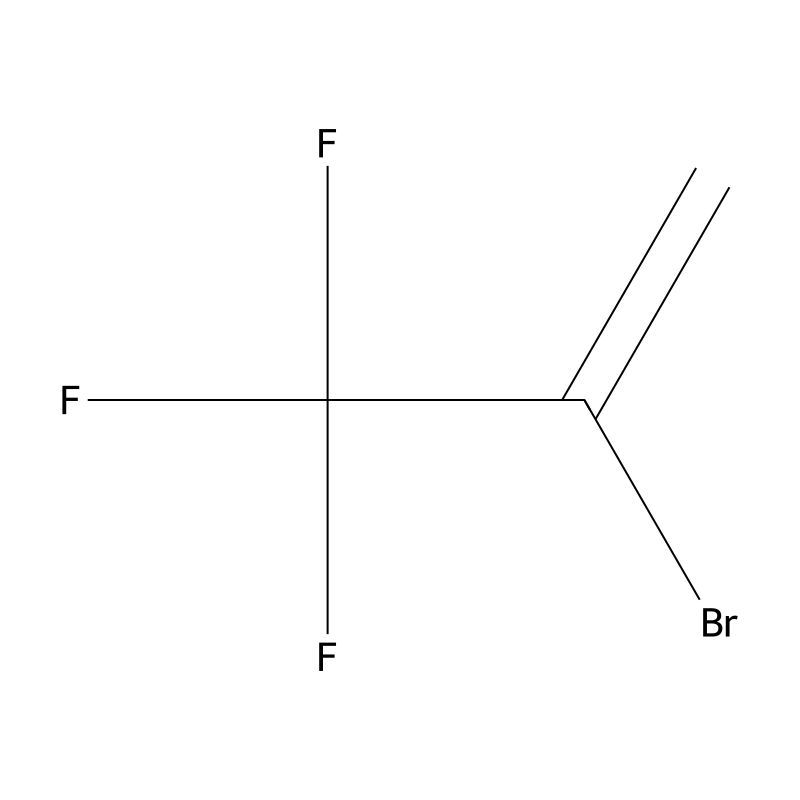

2-Bromo-3,3,3-trifluoroprop-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for fluorinated molecules: 2-BTFPE can be used as a building block for the synthesis of various fluorinated molecules due to the presence of the trifluoromethyl group and the reactive double bond. These fluorinated molecules have potential applications in pharmaceuticals, agrochemicals, and materials science [].

- Fluorinated reagents: 2-BTFPE can potentially be used as a fluorinating agent in organic reactions due to the ease with which the bromine atom can be replaced by other functional groups. This could be useful for introducing fluorine atoms into various organic molecules [].

Material Science:

- Fluorinated polymers: 2-BTFPE could be a starting material for the synthesis of fluorinated polymers, which are known for their unique properties such as high thermal stability, chemical resistance, and low dielectric constant. These polymers have potential applications in electronics, membranes, and coatings [].

- Liquid crystals: The introduction of the trifluoromethyl group and the double bond in 2-BTFPE might influence its liquid crystal properties, making it a potential candidate for the development of new liquid crystal materials for display applications.

Pharmaceutical Research:

- Drug discovery: The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to improve the drug's bioavailability and metabolic stability. 2-BTFPE could serve as a starting material for the synthesis of novel drug candidates with these desirable properties.

2-Bromo-3,3,3-trifluoroprop-1-ene, also known as 2-bromo-3,3,3-trifluoro-1-propene, is a chemical compound with the molecular formula and a molecular weight of approximately 174.95 g/mol. It is a colorless to almost colorless liquid with a boiling point of 34 °C and a specific gravity of about 1.65 . This compound is characterized by the presence of bromine and trifluoromethyl groups, which contribute to its unique chemical properties.

The compound is classified under the category of halogenated alkenes and is notable for its potential applications in various fields, including as a fire suppressant and in organic synthesis. Its structure can be represented by the SMILES notation: FC(F)(F)C(Br)=C, indicating a double bond between the first and second carbon atoms .

- Elimination Reactions: Under certain conditions, it can undergo elimination to form trifluoropropene.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution.

- Polymerization: It may also participate in polymerization reactions due to its unsaturated nature.

Research indicates that the compound exhibits flame inhibition chemistry, suggesting its utility in fire suppression applications .

The synthesis of 2-bromo-3,3,3-trifluoroprop-1-ene can be achieved through various methods. A notable approach involves:

- Bromination of Trifluoropropene: Bromine is introduced into a reactor containing trifluoropropene under controlled conditions (20–100 °C) and illumination. The reaction yields 2,3-dibromo-1,1,1-trifluoropropane.

- Alkali Treatment: The dibrominated product is treated with an alkali solution and phase-transfer catalysts at elevated temperatures (40–90 °C) to facilitate the formation of 2-bromo-3,3,3-trifluoroprop-1-ene .

This method is noted for its efficiency and cost-effectiveness in industrial production settings.

2-Bromo-3,3,3-trifluoroprop-1-ene has several applications:

- Fire Suppression: It is being investigated as a potential replacement for traditional halon fire suppressants due to its flame inhibition properties .

- Chemical Intermediate: The compound serves as an intermediate in the synthesis of other fluorinated compounds and materials.

- Research Tool: It is used in various chemical research applications due to its unique reactivity profile.

Interaction studies involving 2-bromo-3,3,3-trifluoroprop-1-ene have focused on its behavior in combustion processes. The compound has been shown to act both as an inhibitor and a fuel under different conditions. This dual behavior complicates its application as a fire suppressant but highlights the need for further research into optimizing its use in fire safety technologies .

Several compounds share structural similarities with 2-bromo-3,3,3-trifluoroprop-1-ene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2,2,2-trifluoroethane | C2HBrF3 | Used as a refrigerant; less reactive than 2-bromo compound. |

| Trichloroethylene | C2HCl3 | Industrial solvent; more toxic compared to brominated compounds. |

| Perfluorocyclopropane | C3F6 | Highly stable; used in niche applications like electronics. |

Uniqueness of 2-Bromo-3,3,3-Trifluoroprop-1-Ene:

This compound's unique combination of bromine and trifluoromethyl groups provides distinct reactivity patterns not found in other similar compounds. Its flame suppression capabilities make it particularly valuable in safety applications where traditional agents may be phased out due to environmental concerns.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 12 of 50 companies with hazard statement code(s):;

H224 (33.33%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H242 (16.67%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (58.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (58.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (16.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H341 (16.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.